REACTION_CXSMILES
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[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:3]=1[CH2:4][P:5](=[O:12])([O:9]CC)[O:6]CC.Cl>>[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:3]=1[CH2:4][P:5](=[O:6])([OH:9])[OH:12]
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Name
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Quantity
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1794 g
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Type
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reactant
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Smiles
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ClC1=C(CP(OCC)(OCC)=O)C(=CC=C1)Cl
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Name
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Quantity
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2 L
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Type
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reactant
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Smiles
|
Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped with a mechanical stirrer
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Type
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TEMPERATURE
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Details
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thermometer and reflux condenser
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for a period of 16 hours
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Duration
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16 h
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Type
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TEMPERATURE
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Details
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The mixture was then cooled in the formation of a solid product
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Type
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FILTRATION
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Details
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This product was recovered by filtration
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Type
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WASH
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Details
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was washed with water
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Type
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CUSTOM
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Details
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dried
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Name
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|
Type
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product
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Smiles
|
ClC1=C(CP(O)(O)=O)C(=CC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |